
3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The empirical formula of the compound is C16H21N3O2 . The molecular weight is 287.36 (free base basis) . The SMILES string representation of the compound is O=C1NC(C(NC2=CC=C(C=C2)C3CCNCC3)CC1)=O .Physical And Chemical Properties Analysis
The compound is a powder and should be stored at a temperature between 2-8°C . The exact physical and chemical properties of “3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione” are not available in the search results.Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, compounds synthesized from thiazolidine-2,4-dione demonstrated good activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, though they were less effective against gram-negative bacteria. These compounds also showed excellent antifungal activity against Aspergillus niger and A. flavus, highlighting their potential as antimicrobial agents (Prakash et al., 2011).
Structural and Spectral Analysis
The structural and spectral characteristics of imidazolidine-2,4-dione derivatives have been extensively studied to understand their chemical properties better. For example, a study on racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione provided insights into its molecular structure through X-ray diffraction and spectral analysis, including NMR and electronic spectrum analysis. Such detailed examinations are crucial for designing drugs with optimized pharmacological profiles (Prasad et al., 2018).
Chemosensitization
Another significant area of research is the use of imidazolidine-4-one derivatives in chemosensitizing Staphylococcus aureus, including methicillin-resistant strains (MRSA), to antibiotics. These studies aim to combat antibiotic resistance by increasing the efficacy of existing antibiotics, a critical concern in current medical treatment regimens (Matys et al., 2015).
Cancer Research
Imidazolidine-2,4-dione derivatives have also been evaluated for their potential as cancer therapy agents. For instance, studies on 5-spirofluorenehydantoin inhibitors of the ABCB1 efflux pump indicate potent inhibitory action, suggesting a role in overcoming multidrug resistance in cancer cells. This research highlights the compound's potential in enhancing the effectiveness of chemotherapy by preventing drug efflux from cancer cells (Żesławska et al., 2019).
Hypoglycemic Activity
The thiazolidine-2,4-dione scaffold is recognized for its hypoglycemic activity, with several derivatives being investigated for their potential to treat type 2 diabetes. Research into imidazopyridine thiazolidine-2,4-diones, for example, has shown promising results in in vitro and in vivo studies, furthering our understanding of how structural modifications can influence hypoglycemic activity (Oguchi et al., 2000).
Propriétés
IUPAC Name |
3-[[1-(4-phenylbutanoyl)piperidin-4-yl]methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-17(8-4-7-15-5-2-1-3-6-15)21-11-9-16(10-12-21)14-22-18(24)13-20-19(22)25/h1-3,5-6,16H,4,7-14H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDNGORDZWPYNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)CNC2=O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2390958.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2390959.png)

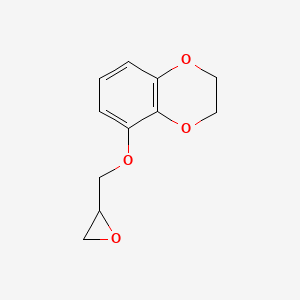
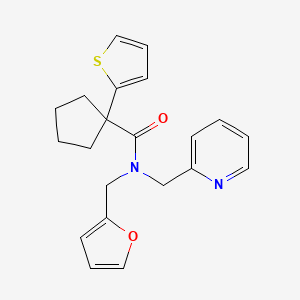
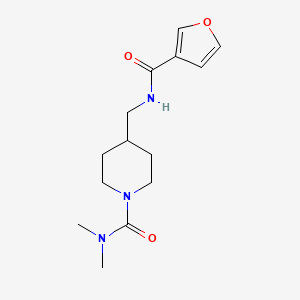
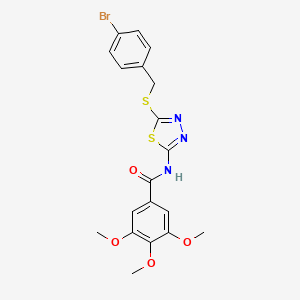

![Tert-butyl 2-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2390969.png)
![Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-](/img/structure/B2390970.png)
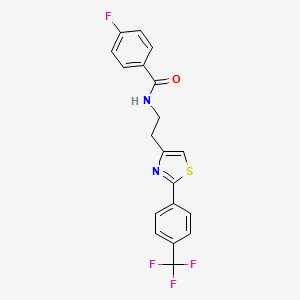
![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)
![N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2390978.png)
![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)